Cas no 791626-58-9 (6-Bromoquinolin-2-amine)

6-Bromoquinolin-2-amine structure
6-Bromoquinolin-2-amine structure
상품 이름:6-Bromoquinolin-2-amine
CAS 번호:791626-58-9
MF:C9H7BrN2
메가와트:223.069280862808
MDL:MFCD06738670
CID:555661
PubChem ID:11183666

6-Bromoquinolin-2-amine 화학적 및 물리적 성질

이름 및 식별자

    • 6-Bromoquinolin-2-amine
    • 2-Amino-6-bromoquinoline
    • (6-Bromoquinolin-2-yl)amine
    • 2-Quinolinamine, 6-bromo-
    • 6-BROMO-2-QUINAZOLINAMINE
    • 6-BroMo-2-quinolinaMine
    • 6-Bromo-quinolin-2-ylamine
    • Z1209414916
    • J-501656
    • DTXSID00457979
    • A864904
    • VWB93581
    • CHEMBL189197
    • MFCD06738670
    • AKOS013154493
    • SY017658
    • SCHEMBL9312
    • 6-Bromo-2-aminoquinoline
    • 2,2,3,3,5,5,6,6-OCTAFLUORO-4,4-BIPHENYLDICARBONITRILE
    • GSKICCPQEZRQEC-UHFFFAOYSA-N
    • FT-0700545
    • 791626-58-9
    • AC-23309
    • BDBM50154591
    • F9995-2572
    • CS-0019316
    • GS-6166
    • EN300-121798
    • 6-Bromo-2-quinolinamine (ACI)
    • MDL: MFCD06738670
    • 인치: 1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
    • InChIKey: GSKICCPQEZRQEC-UHFFFAOYSA-N
    • 미소: BrC1C=C2C(N=C(C=C2)N)=CC=1

계산된 속성

  • 정밀분자량: 221.97900
  • 동위원소 질량: 221.97926g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 163
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.6
  • 토폴로지 분자 극성 표면적: 38.9Ų

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.649
  • 융해점: No data available
  • 비등점: 425.3±37.0 °C at 760 mmHg
  • 플래시 포인트: 211.0±26.5 °C
  • 굴절률: 1.732
  • PSA: 38.91000
  • LogP: 3.16070
  • 증기압: 0.0±1.0 mmHg at 25°C

6-Bromoquinolin-2-amine 보안 정보

6-Bromoquinolin-2-amine 세관 데이터

  • 세관 번호:2933499090
  • 세관 데이터:

    중국 세관 번호:

    2933499090

    개요:

    2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-Bromoquinolin-2-amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM145007-5g
2-Amino-6-bromoquinoline
791626-58-9 95%+
5g
$328 2024-07-23
abcr
AB213284-5 g
2-Amino-6-bromoquinoline, 95%; .
791626-58-9 95%
5g
€579.20 2022-06-11
Enamine
EN300-121798-0.05g
6-bromoquinolin-2-amine
791626-58-9 95.0%
0.05g
$19.0 2025-02-21
Enamine
EN300-121798-0.25g
6-bromoquinolin-2-amine
791626-58-9 95.0%
0.25g
$37.0 2025-02-21
Enamine
EN300-121798-5.0g
6-bromoquinolin-2-amine
791626-58-9 95.0%
5.0g
$184.0 2025-02-21
Life Chemicals
F9995-2572-10g
6-bromoquinolin-2-amine
791626-58-9 95%+
10g
$395.0 2023-09-05
abcr
AB213284-10g
2-Amino-6-bromoquinoline, 95%; .
791626-58-9 95%
10g
€630.30 2024-04-16
eNovation Chemicals LLC
D272995-1g
6-bromoquinolin-2-amine
791626-58-9 95%
1g
$280 2024-05-24
Life Chemicals
F9995-2572-0.25g
6-bromoquinolin-2-amine
791626-58-9 95%+
0.25g
$84.0 2023-09-05
Apollo Scientific
OR54430-1g
6-Bromoquinolin-2-amine
791626-58-9
1g
£185.00 2024-05-24

6-Bromoquinolin-2-amine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: tert-Butylamine ,  p-Toluenesulfonic anhydride Solvents: Chloroform ,  Trifluorotoluene ;  0 - 10 °C; 30 min, 5 - 12 °C; 5 - 12 °C
1.2 Reagents: Trifluoroacetic acid ;  10 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 9 - 10, rt
참조
Synthesis, photophysical and electrochemical properties of aza-boron-diquinomethene complexes
Wang, Danfeng; Liu, Rui; Chen, Chen; Wang, Shifan; Chang, Jin; et al, Dyes and Pigments, 2013, 99(1), 240-249

합성회로 2

반응 조건
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ;  1 h, 0 °C; 15 min, 0 °C; 0 °C → rt; 8 h, rt
1.2 Reagents: Piperidine ;  rt; 6 h, rt
참조
Reaction of Pyridine-N-Oxides with Tertiary sp2-N-Nucleophiles: An Efficient Synthesis of Precursors for N-(Pyrid-2-yl)-Substituted N-Heterocyclic Carbenes
Bugaenko, Dmitry I.; Yurovskaya, Marina A.; Karchava, Alexander V., Advanced Synthesis & Catalysis, 2020, 362(24), 5777-5782

합성회로 3

반응 조건
1.1 Reagents: tert-Butylamine ,  p-Toluenesulfonic anhydride Solvents: Dichloromethane ,  Water ;  2 h, 5 - 12 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ;  6 h, 70 °C
참조
Aza-boron-diquinomethene complexes bearing N-aryl chromophores: synthesis, crystal structures, tunable photophysics, the protonation effect and their application as pH sensors
Zhu, Xiaolin; Huang, Hai; Liu, Rui; Jin, Xiaodong; Li, Yuhao; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(15), 3774-3782

합성회로 4

반응 조건
1.1 Reagents: Morpholine ,  Potassium tert-butoxide Solvents: 1,2-Dimethoxyethane
참조
Development of 2-Aminoquinoline Derivatives as Ligands for Tec SH3 Domain
Smith, Jessica, 2010, , ,

합성회로 5

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  2 h, rt → 140 °C; 140 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  pH 7
1.3 Reagents: 4-Methoxybenzylamine Solvents: Ethanol ,  Toluene ;  heated; 45 min, rt → 155 °C
1.4 Reagents: Trifluoroacetic acid ;  90 min, rt → 60 °C
참조
From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
Cheng, Yuan; Judd, Ted C.; Bartberger, Michael D.; Brown, James; Chen, Kui; et al, Journal of Medicinal Chemistry, 2011, 54(16), 5836-5857

합성회로 6

반응 조건
1.1 Reagents: Acetamide ,  Potassium carbonate ;  200 °C
참조
Identification and specificity studies of small-molecule ligands for SH3 protein domains
Inglis, Steven R.; Stojkoski, Cvetan; Branson, Kim M.; Cawthray, Jacquie F.; Fritz, Daniel; et al, Journal of Medicinal Chemistry, 2004, 47(22), 5405-5417

6-Bromoquinolin-2-amine Raw materials

6-Bromoquinolin-2-amine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:791626-58-9)6-Bromoquinolin-2-amine
A864904
순결:99%/99%
재다:5g/25g
가격 ($):419.0/1468.0